N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound belongs to a class of heterocyclic acetamides featuring a pyrido[3',2':4,5]thieno[3,2-d]pyrimidinone core. Its structure includes a 3,4-difluorophenyl group and three methyl substituents at positions 2, 7, and 7. Such derivatives are often synthesized to explore their biological activity, particularly as kinase inhibitors or anticancer agents, due to their structural resemblance to purine analogs. The 4-oxopyrimidinone moiety and fluorine substituents are hypothesized to enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O2S/c1-9-6-10(2)23-19-16(9)17-18(29-19)20(28)26(11(3)24-17)8-15(27)25-12-4-5-13(21)14(22)7-12/h4-7H,8H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHCNTVZGRCBNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC(=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Sulfonylation: The sulfonyl group can be added through a sulfonylation reaction using a sulfonyl chloride reagent.
Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the benzoxazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzoxazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperidine and benzoxazole rings.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl or acetyl groups.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interactions of benzoxazole derivatives with biological macromolecules.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzoxazole moiety may play a key role in binding to these targets, while the piperidine ring and sulfonyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic core, and acetamide side chain. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and bioactivity. Key comparisons include:
Key Observations :
- Fluorine vs. Chlorine Substituents : The target compound’s 3,4-difluorophenyl group may confer higher electronegativity and metabolic resistance compared to chlorophenyl analogs ().
- Synthetic Yields : Yields for similar compounds range from 73% () to 85% (), suggesting that alkylation or acetylation steps are generally efficient.
Spectroscopic and Analytical Data
While spectral data for the target compound are unavailable, analogs provide reference benchmarks:
Research Implications and Gaps
- Biological Activity: No direct data exist for the target compound, but analogs in and show kinase inhibition or cytotoxicity.
- ADMET Properties : Fluorine substituents (target) may improve pharmacokinetics compared to chlorine-containing analogs ().
- Synthetic Optimization : Higher yields (e.g., 85% in ) suggest scalable routes for the target compound.
Biological Activity
N-(3,4-difluorophenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex heterocyclic structure, which includes a pyrido-thieno-pyrimidine backbone. The presence of difluorophenyl and trimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrido-thieno-pyrimidines exhibit significant antibacterial properties. For instance, a study on related compounds demonstrated that modifications in the thieno-pyrimidine framework can enhance antimicrobial efficacy against various bacterial strains.
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| Related compound A | High | Escherichia coli |
| Related compound B | Low | Pseudomonas aeruginosa |
Inhibition of ABC Transporters
This compound has been identified as an inhibitor of human ATP-binding cassette (ABC) transporters. These transporters are crucial for drug metabolism and resistance mechanisms in cancer cells. The compound's ability to inhibit ABCC5 transporter suggests potential applications in overcoming drug resistance in cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Transporter Modulation : By inhibiting ABC transporters like ABCC5, it can alter the pharmacokinetics of co-administered drugs.
- Interaction with DNA : Some thieno-pyrimidine derivatives have shown the ability to intercalate into DNA, leading to disruption of replication processes.
Case Studies
-
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thieno-pyrimidine derivatives showed that modifications similar to those in this compound resulted in enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a structure-activity relationship that could guide future drug design . -
Case Study 2: Cancer Treatment
In a preclinical model examining the effects on multidrug-resistant cancer cell lines, the compound demonstrated significant inhibition of cell proliferation when used in conjunction with conventional chemotherapeutics. The study highlighted its potential as an adjunct therapy to improve treatment outcomes in resistant cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
